molecular formula C15H8ClN5O2S B2811811 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide CAS No. 1219913-57-1

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide

Cat. No. B2811811
CAS RN: 1219913-57-1
M. Wt: 357.77
InChI Key: RWXDLUPBIPIGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been shown to be useful in a number of different laboratory experiments.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide:

Antimicrobial Activity

This compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. Its unique structure allows it to interact with microbial cell walls and membranes, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Properties

Studies have indicated that this compound can significantly reduce inflammation. It works by inhibiting key enzymes involved in the inflammatory process, such as COX-2 and 5-LOX. This makes it a potential therapeutic agent for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Anticancer Potential

The compound has been investigated for its anticancer properties. It induces apoptosis (programmed cell death) in cancer cells by activating various cellular pathways. Additionally, it inhibits the proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. This makes it a promising candidate for cancer therapy, particularly for cancers that are resistant to conventional treatments .

Antioxidant Activity

Research has shown that this compound exhibits strong antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. This activity is crucial in preventing cellular damage caused by oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cardiovascular diseases .

Neuroprotective Effects

The compound has demonstrated neuroprotective effects in various models of neurodegenerative diseases. It protects neurons from damage caused by oxidative stress and inflammation. This makes it a potential therapeutic agent for diseases like Alzheimer’s and Parkinson’s .

Antiviral Activity

Preliminary studies suggest that this compound has antiviral properties. It inhibits the replication of certain viruses by interfering with their life cycle. This makes it a potential candidate for developing new antiviral drugs, especially for viruses that have developed resistance to existing treatments .

Antidiabetic Effects

The compound has been studied for its potential antidiabetic effects. It improves insulin sensitivity and reduces blood glucose levels in diabetic models. This makes it a promising candidate for developing new treatments for diabetes and its complications .

Cardioprotective Properties

Research has indicated that this compound can protect the heart from damage caused by ischemia-reperfusion injury. It reduces oxidative stress and inflammation in cardiac tissues, thereby preserving cardiac function. This makes it a potential therapeutic agent for treating heart diseases .

Mechanism of Action

Target of Action

The primary target of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide is Coagulation factor X . This protein plays a critical role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding following an injury.

Biochemical Pathways

The inhibition of Coagulation factor X affects the coagulation cascade, a biochemical pathway responsible for blood clotting. The downstream effects of this inhibition could include a decrease in the formation of fibrin, the protein that forms the meshwork of a blood clot .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a decrease in the activity of Coagulation factor X, leading to a reduction in clot formation . This could potentially result in prolonged bleeding times or an increased risk of bleeding.

properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN5O2S/c16-12-6-5-11(24-12)14-20-21-15(23-14)19-13(22)10-7-17-8-3-1-2-4-9(8)18-10/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXDLUPBIPIGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.